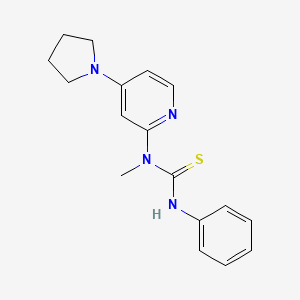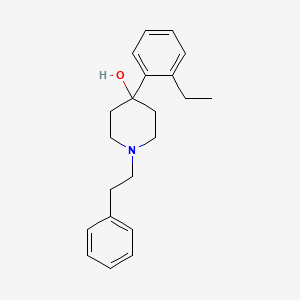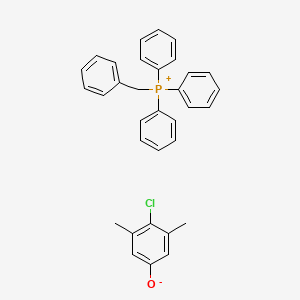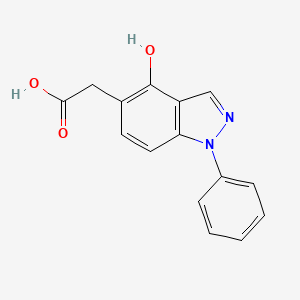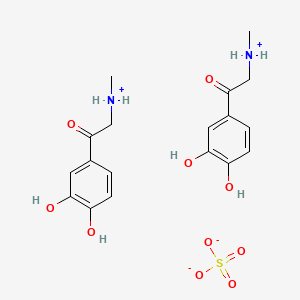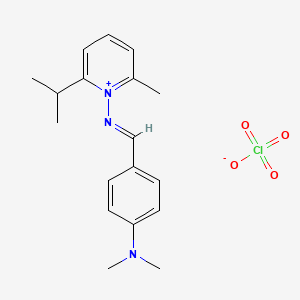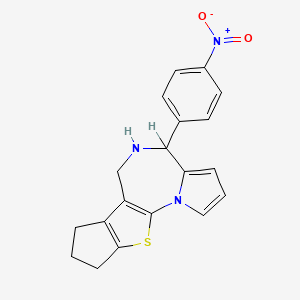![molecular formula C6H6N5NaO B12692826 Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate CAS No. 97337-84-3](/img/structure/B12692826.png)
Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse biological activities and is used in various scientific research fields. It is a white or off-white crystalline solid with a molecular formula of C9H13N5O and a molecular weight of 207.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate involves multiple steps. One common method includes the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate, which is then subjected to reduction, ketonization, and cyclization to yield the target compound . The reaction conditions typically involve the use of organic solvents such as methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogenated compounds, bases like sodium hydroxide; reactions are conducted in polar solvents.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promising neuroprotective and anti-inflammatory properties. It is being studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it has applications in the development of new antimicrobial and anticancer agents .
Industry: In the agricultural industry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. It also finds use as a special functional additive in various formulations .
Mechanism of Action
The mechanism of action of Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate involves the inhibition of specific enzymes and pathways. For instance, it inhibits phosphodiesterase IV (PDE 4), which plays a role in inflammatory processes . The compound also interacts with molecular targets such as nitric oxide synthase and tumor necrosis factor-α (TNF-α), leading to its anti-inflammatory effects . Additionally, it modulates the NF-kB pathway, which is involved in cellular stress responses .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure and exhibit various biological activities, including antimicrobial and anticancer properties.
1,2,3-Triazoles: These compounds are known for their broad-spectrum biological activities and are used in the development of antifungal, antiviral, and anticancer agents.
Uniqueness: Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PDE 4 and modulate the NF-kB pathway sets it apart from other similar compounds .
Properties
CAS No. |
97337-84-3 |
|---|---|
Molecular Formula |
C6H6N5NaO |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
sodium;2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate |
InChI |
InChI=1S/C6H7N5O.Na/c1-3-2-11-6(8-4(3)12)9-5(7)10-11;/h2H,1H3,(H3,7,8,9,10,12);/q;+1/p-1 |
InChI Key |
KHXVGFQOOMZVHA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)N=C1[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


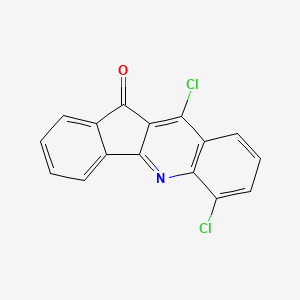


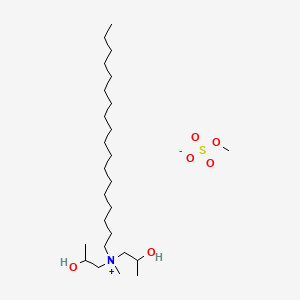
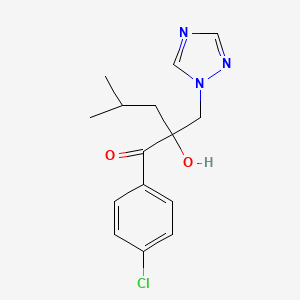
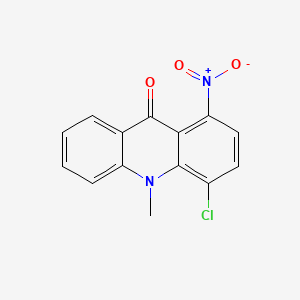
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
